

An In-depth Technical Guide to Ethyl 3-acetyl-4-oxopentanoate

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Compound of Interest

Compound Name: *Ethyl 3-acetyl-4-oxopentanoate*

Cat. No.: *B102791*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetyl-4-oxopentanoate is a beta-keto ester of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its structure, nomenclature, and physicochemical properties based on currently available data. While this document aims to be a thorough resource, it is important to note the limited publicly available information regarding detailed experimental protocols for its synthesis and its specific biological activities. This guide summarizes the existing data to facilitate further research and application development.

Nomenclature and Structure

Ethyl 3-acetyl-4-oxopentanoate is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

- IUPAC Name: **ethyl 3-acetyl-4-oxopentanoate**[\[1\]](#)[\[2\]](#)
- CAS Number: 18835-02-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₉H₁₄O₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 186.20 g/mol [\[1\]](#)[\[2\]](#)

The structure consists of a five-carbon pentanoate backbone with an ethyl ester group at one end. At the third carbon position, there is an acetyl group, and at the fourth carbon position, there is a ketone group.

Synonyms: This compound is also known by several other names, including:

- Ethyl 3-acetyllevulinate[1][2]
- Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester[1][2]
- 3-acetyl-4-oxopentanoic acid ethyl ester[1][2]

Caption: IUPAC Nomenclature Breakdown for **Ethyl 3-acetyl-4-oxopentanoate**.

Physicochemical Properties

A summary of the available quantitative data for **Ethyl 3-acetyl-4-oxopentanoate** is presented below. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Property	Value	Source
Molecular Weight	186.20 g/mol	PubChem[1][2]
Boiling Point	286.2 °C at 760 mmHg	LookChem[5]
Density	1.062 g/cm ³	LookChem[5]
Refractive Index	1.468	LookChem[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. The following is a summary of the available spectral information for **Ethyl 3-acetyl-4-oxopentanoate**.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center, as reported in PubChem.

m/z (Top Peak)	m/z (2nd Highest)	m/z (3rd Highest)
43	98	144

Data from PubChem[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

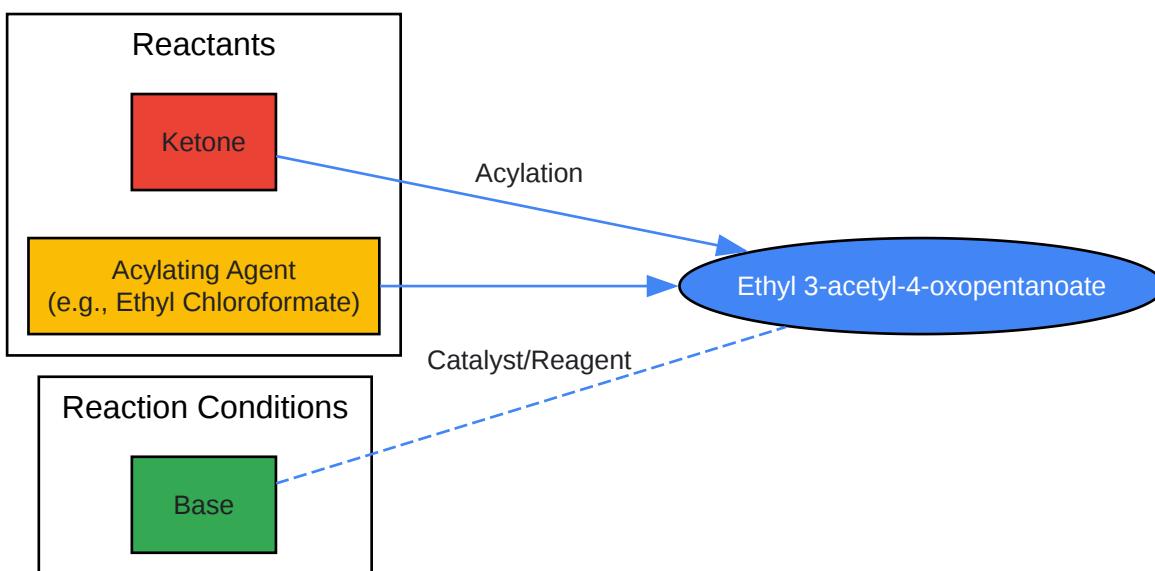
While it is known that vapor phase IR spectra are available, specific peak data is not readily accessible in the public domain.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Ethyl 3-acetyl-4-oxopentanoate**, including chemical shifts and coupling constants, are not available in the searched scientific literature. For structurally related beta-keto esters, the carbonyl carbons typically appear in the downfield region of the ^{13}C NMR spectrum (170-220 ppm).[\[6\]](#)

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Ethyl 3-acetyl-4-oxopentanoate** is not readily available in the surveyed scientific literature. However, the synthesis of beta-keto esters is a well-established area of organic chemistry. General methods often involve the acylation of enolates.[\[4\]](#) One common approach is the reaction of a ketone with an acylating agent, such as ethyl chloroformate, in the presence of a base.[\[4\]](#)



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Caption: Generalized Synthetic Pathway for Beta-Keto Esters.

Applications in Drug Development and Biological Activity

There is currently no specific information in the scientific literature detailing the biological activity or direct applications of **Ethyl 3-acetyl-4-oxopentanoate** in drug development.

However, the broader class of beta-keto esters has garnered attention in medicinal chemistry for their potential therapeutic applications. Some beta-keto esters have been investigated for their antimicrobial and anti-inflammatory properties.^[1] Their structural motifs can be found in various biologically active molecules. For instance, some beta-keto esters have been designed and synthesized as potential antibacterial agents, with research suggesting they may interfere with bacterial communication pathways known as quorum sensing.^{[7][8]}

It is important to emphasize that these are general activities of the beta-keto ester class of compounds, and specific studies on **Ethyl 3-acetyl-4-oxopentanoate** are required to determine its biological profile.

Conclusion

Ethyl 3-acetyl-4-oxopentanoate is a well-defined chemical entity with established nomenclature and a clear chemical structure. While some of its physicochemical and mass spectrometry data are available, there are notable gaps in the publicly accessible scientific literature. Specifically, a detailed experimental protocol for its synthesis and comprehensive NMR spectral data are not readily found. Furthermore, its biological activity and potential applications in drug discovery remain unexplored. This technical guide consolidates the current knowledge on **Ethyl 3-acetyl-4-oxopentanoate** and highlights areas where further research is needed to fully characterize this compound and unlock its potential in synthetic chemistry and drug development.

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